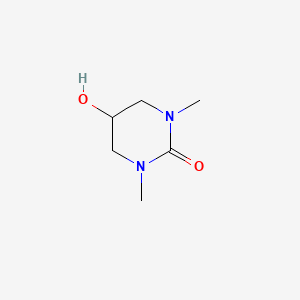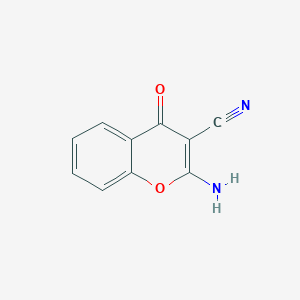
4-Cyclobutyloxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutyloxybenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of benzaldehyde, where the hydrogen atom on the benzene ring is replaced by a cyclobutoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyloxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclobutyloxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products:
Oxidation: 4-Cyclobutoxybenzoic acid.
Reduction: 4-Cyclobutoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Cyclobutyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research is ongoing to explore its potential as a bioactive compound. Its derivatives may exhibit interesting biological activities.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Cyclobutyloxybenzaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, while the cyclobutoxy group can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.
Comparaison Avec Des Composés Similaires
4-Butoxybenzaldehyde: Similar in structure but with a butoxy group instead of a cyclobutoxy group.
4-Methoxybenzaldehyde: Contains a methoxy group instead of a cyclobutoxy group.
4-Ethoxybenzaldehyde: Contains an ethoxy group instead of a cyclobutoxy group.
Uniqueness: 4-Cyclobutyloxybenzaldehyde is unique due to the presence of the cyclobutoxy group, which imparts different steric and electronic properties compared to other alkoxybenzaldehydes
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
4-cyclobutyloxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-8-9-4-6-11(7-5-9)13-10-2-1-3-10/h4-8,10H,1-3H2 |
Clé InChI |
PEBWIVDNHPESAA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8720312.png)
![3-[(3-hydroxypropyl)anilino]-1-propanol](/img/structure/B8720319.png)
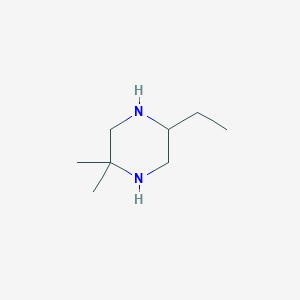
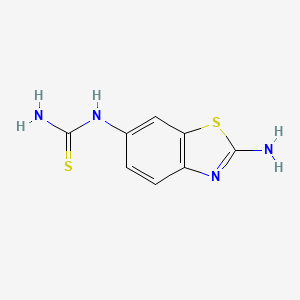

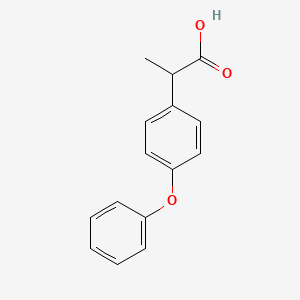
![2-(Trifluoromethyl)-4-[(3,3,3-trifluoropropyl)amino]benzonitrile](/img/structure/B8720345.png)
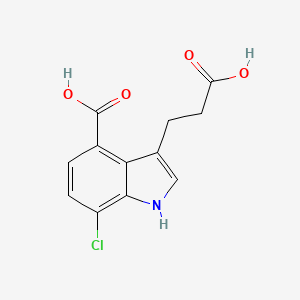
![Methyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate](/img/structure/B8720380.png)


